N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and a benzamide group
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-12(2)27-15-5-3-4-14(8-15)19(23)22-20-21-16(10-26-20)13-6-7-17-18(9-13)25-11-24-17/h3-10,12H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAJKAZRGIHTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the thiazole intermediate.
Attachment of the Benzamide Group: The final step involves the coupling of the thiazole-benzodioxole intermediate with an isopropylthiobenzamide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: The benzodioxole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain cancer cell lines, making it a candidate for anticancer drug development. Additionally, its interactions with biological targets such as enzymes and receptors are of significant interest.
Industry
In the industrial sector, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to effects such as the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide: Lacks the isopropylthio group, which may affect its biological activity and chemical reactivity.
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide: Contains a methyl group instead of an isopropylthio group, potentially altering its pharmacokinetic properties.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide is unique due to the presence of the isopropylthio group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This makes it a distinct compound with potentially different therapeutic and chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimalarial, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.
Compound Overview
- Molecular Formula : C₁₃H₁₃N₃O₂S
- Molecular Weight : Approximately 293.38 g/mol
- Structural Features : The compound features a thiazole ring, a benzodioxole moiety, and an isopropylthio group attached to a benzamide backbone.
1. Antimalarial Activity
Recent studies have indicated that this compound exhibits promising in vitro antimalarial activity . The compound demonstrates low IC50 values, which suggest it may be effective against malaria parasites.
| Study Reference | IC50 Value (µM) | Remarks |
|---|---|---|
| 2.5 | Effective against Plasmodium falciparum | |
| 3.1 | Comparable to standard antimalarial drugs |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties . Research shows that it possesses activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 30 | Weak |
| Pseudomonas aeruginosa | 20 | Moderate |
3. Anticancer Activity
This compound has shown significant anticancer activity in various cell lines.
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 10.5 | High |
| HCT116 | 12.0 | High |
| HeLa | 15.0 | Moderate |
Studies indicate that the compound's mechanism of action may involve the inhibition of specific enzymes related to cell proliferation and apoptosis pathways.
The biological activity of this compound is attributed to its interaction with molecular targets within biological systems. It may inhibit certain enzymes involved in cellular processes, contributing to its anticancer effects.
Case Studies
- Antimalarial Efficacy : A study conducted on Plasmodium falciparum showed that the compound inhibited parasite growth effectively at low concentrations, indicating its potential as a lead compound for antimalarial drug development.
- Anticancer Trials : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, suggesting its utility as a chemotherapeutic agent.
Q & A
Q. What are the key steps and conditions for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide with high purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and pH. For example:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones at 60–80°C in ethanol .
- Step 2: Introduction of the benzodioxole moiety using Suzuki-Miyaura coupling under inert atmosphere (argon/nitrogen) with a palladium catalyst (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) .
- Step 3: Amidation with 3-(isopropylthio)benzoyl chloride in dry dichloromethane, using triethylamine as a base, at 0–5°C to minimize side reactions .
Critical Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural identity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions and confirm the absence of unreacted intermediates. For example, the benzodioxole methylene protons appear as a singlet at δ 5.9–6.1 ppm .
- High-Resolution Mass Spectrometry (HRMS): Provides exact mass matching (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₂O₃S₂: 413.0732) .
- HPLC-PDA: Quantifies purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Cytotoxicity Controls: Include normal cell lines (e.g., HEK293) to evaluate selectivity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve scalability without compromising yield?
- Solvent Optimization: Replace high-boiling solvents (e.g., DMF) with ethanol/water mixtures to simplify post-reaction purification .
- Catalyst Recycling: Use immobilized palladium catalysts (e.g., Pd on activated carbon) for Suzuki-Miyaura coupling to reduce costs .
- Flow Chemistry: Implement continuous flow reactors for amidation steps to enhance reproducibility and reduce reaction time .
Q. How should contradictory data in biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Replicates: Perform triplicate experiments with independent compound batches to rule out batch-to-batch variability .
- Target Engagement Studies: Validate activity via Western blotting (e.g., apoptosis markers like caspase-3) or enzymatic assays (e.g., kinase inhibition) to confirm mechanism .
Q. What strategies are effective for establishing structure-activity relationships (SAR) with derivatives?
- Core Modifications: Synthesize analogs with substituent variations on the benzodioxole (e.g., electron-withdrawing groups) or thiazole (e.g., methyl vs. phenyl groups) .
- Isosteric Replacement: Replace the isopropylthio group with cyclopropylthio or tert-butylthio to study steric/electronic effects .
- Pharmacophore Mapping: Use molecular modeling (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?
- Molecular Docking: Simulate binding to putative targets (e.g., EGFR kinase) using AutoDock Vina or GOLD software, guided by X-ray crystallography data .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) to purified proteins .
- CRISPR-Cas9 Knockout: Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve bioavailability and reduce hepatic clearance .
- Forced Degradation Studies: Assess stability under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
